4-Methyl-2-(3-methylbut-2-en-1-yl)phenol
Description
Properties
CAS No. |
23446-56-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(2)4-6-11-8-10(3)5-7-12(11)13/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
AYYLFIXOSLEFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 3-methyl-2-buten-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated phenols or other substituted derivatives .
Scientific Research Applications
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Isomers and Positional Analogues
a. 4-(3-Methylbut-2-en-1-yl)phenol (CAS 1200-09-5)
- Structure : Prenyl group at the 4-position instead of 2-position.
- Properties : Increased steric hindrance around the hydroxyl group due to para-substitution, which may reduce hydrogen-bonding capacity compared to the ortho-substituted target compound. This isomer is used in fragrance synthesis and exhibits distinct reactivity in electrophilic substitution reactions .
b. 2-(3-Methylbut-2-en-1-yl)phenol
- Structure : Lacks the methyl group at the 4-position.
- Synthesis: Prepared via NaH-mediated alkylation of phenol with prenyl chloride, yielding 65% efficiency .
- Bioactivity : Demonstrates moderate antioxidant activity in DPPH assays, but the absence of the 4-methyl group may reduce stability and hydrophobic interactions in biological systems .
Substituent Variations
a. 4-Methyl-2-(2,4,4-trimethylpentan-2-yl)phenol
- Structure : Bulkier 2,4,4-trimethylpentan-2-yl substituent instead of prenyl.
- Bioactivity : Found in Cyperus rotundus extracts, this compound exhibits strong α-glucosidase inhibitory activity (IC50 = 383.75 µg/mL) and antioxidant properties (DPPH IC50 = 418.74 µg/mL). The branched alkyl chain enhances hydrophobic binding to enzyme active sites .
b. 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol
- Structure : Bromine atom at the 4-position instead of methyl.
- Likely exhibits enhanced antibacterial activity compared to non-halogenated analogues .
c. 4-Methyl-2-(1-phenylethyl)phenol
- Structure : Aromatic benzyl group replaces the aliphatic prenyl chain.
- Applications : Used as a preservative due to antibacterial and antioxidant properties. The aromatic substituent may favor π-π stacking interactions in molecular targets .
a. α-Mangostin Derivatives
- Example : 1-Hydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-9-oxo-9H-xanthene-3,6-diyl bis(2-bromobenzoate).
- Bioactivity: Superior antioxidant activity compared to simpler prenylated phenols, attributed to multiple phenolic and prenyl groups .
b. Phenolic Compounds from Actinomycetes
- Example: Phenol, 2,5-bis(1,1-dimethylethyl)- and phenol, 2,20-methylenebis[6-(1,1-dimethylethyl)-4-methyl-].
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using prenyl derivatives (e.g., 3-methylbut-2-en-1-ol) and 4-methylphenol under acidic catalysis. Key steps include:
- Reflux conditions : Use anhydrous AlCl₃ or BF₃·Et₂O as a catalyst in dichloromethane at 40–60°C for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~6.7–7.2 ppm for aromatic protons, δ ~1.6–1.8 ppm for prenyl methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, noting:
- Data collection : Cool crystals to 100 K to minimize thermal motion. Resolve potential twinning (common in phenolic derivatives) using the TWIN/BASF commands in SHELXL .
- Hydrogen bonding : Identify intramolecular O–H⋯N bonds (if present) and intermolecular C–H⋯O interactions. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies packing contributions (e.g., 25–30% H⋯H, 20–25% C⋯H interactions) .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer :
- UV-Vis spectroscopy : Monitor λₘₐₓ shifts in acidic/neutral/basic buffers (e.g., 270–290 nm for phenolic π→π* transitions).
- FT-IR : Track O–H stretching (~3200–3400 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) to detect degradation .
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to identify degradation products (e.g., oxidation of the prenyl group) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state properties of this compound?
- Methodological Answer :
- Hirshfeld surface analysis : Calculate 2D fingerprint plots to quantify interactions (e.g., 25–30% H⋯H, 20–25% C⋯H, 5–10% O⋯H). Compare with DFT-optimized geometries (B3LYP/6-311G(d,p)) to validate experimental vs. theoretical bond lengths/angles .
- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., S(6) rings for intramolecular O–H⋯N bonds) using Mercury software .
Q. What computational strategies are effective for predicting the compound’s reactivity in radical scavenging assays?
- Methodological Answer :
- DFT calculations : Compute HOMO-LUMO gaps (e.g., ΔE ~4–5 eV for phenolic antioxidants) and Fukui indices to identify nucleophilic sites (e.g., O–H group). Use Gaussian 16 with solvent models (e.g., PCM for ethanol) .
- Molecular docking : Screen against biological targets (e.g., COX-2) using AutoDock Vina. Validate with in vitro assays (e.g., DPPH radical scavenging IC₅₀ ~20–50 µM) .
Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved for this compound?
- Methodological Answer :
- Disorder modeling : Split prenyl group occupancies using PART/SUMP commands in SHELXL. Apply ISOR/SIMU restraints to suppress unrealistic thermal ellipsoids .
- Twinned refinement : For cases of pseudo-merohedral twinning, use HKLF5 format in SHELXL and refine twin laws (e.g., 180° rotation about [100]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
